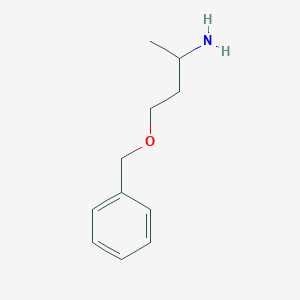

4-(苄氧基)丁酸-2-胺

描述

“4-(Benzyloxy)butan-2-amine” is a chemical compound with the molecular formula C11H17NO . It is an aromatic ether with a benzyl group attached to an oxygen atom, which is further connected to a butan-2-amine . The compound has a molecular weight of 179.26 .

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)butan-2-amine” consists of a benzyl group (a benzene ring attached to a CH2 group) linked to an oxygen atom, which is further connected to a butan-2-amine . The InChI code for this compound is TZHOKOVQYMRTEI-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines, including “4-(Benzyloxy)butan-2-amine”, can undergo a variety of chemical reactions. These include alkylation, acylation, and reduction of nitriles, amides, and nitro compounds . They can also participate in reactions involving alkyl groups, such as S N 2 reactions of alkyl halides .科学研究应用

1. 药用化学和药物设计

- NMDA 受体拮抗剂:该化合物已在新型 NR1/2B 亚型选择性 NMDA 受体拮抗剂的设计中得到探索。这类化合物在神经科学研究中具有重要意义,并有可能用于治疗神经系统疾病 (Alanine et al., 2003)。

2. 不对称合成和催化

- 酶动力学拆分:它已用于伯胺的酶动力学拆分,表现出很高的对映选择性,这对于生产光学活性药物至关重要 (Nechab et al., 2007)。

- 氢转移还原:还对使用 4-(苄氧基)丁-2-胺的衍生物进行非手性酮的不对称氢转移还原的研究,这是合成各种有机分子的关键步骤 (Aboulaala et al., 2005)。

3. 材料科学和催化

- 金属有机骨架 (MOF):该化合物的胺官能团已被纳入金属有机骨架 (MOF) 中,以创建用于有机反应的高效非均相碱催化剂 (Safarifard et al., 2015)。

4. 有机合成

- 氨基呋喃衍生物的合成:它已用于氨基呋喃衍生物的合成,这在固体表面炔烃形成的研究中很重要 (Heo et al., 2007)。

- 碘催化胺化:该化合物参与碘催化的胺化反应,促进了无金属合成胺化产物的途径的发展 (Lamani et al., 2011)。

5. 光谱学和结构分析

- 核磁共振 (NMR):它已使用 NMR 光谱进行表征,提供了对其化学结构和在分析化学中的潜在应用的见解 (于淑琳,2010)。

安全和危害

The safety data sheet for “4-(Benzyloxy)butan-2-amine” suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

作用机制

Target of Action

It is structurally similar to benzylamines, which are known to inhibit squalene synthase (sqs), an enzyme involved in sterol biosynthesis .

Mode of Action

Based on its structural similarity to benzylamines, it may interact with its target enzyme, sqs, and inhibit its function . This inhibition could disrupt the normal function of the enzyme, leading to changes in the cellular processes it regulates.

生化分析

Biochemical Properties

It is known that benzylic compounds, such as 4-(Benzyloxy)butan-2-amine, are activated towards free radical attack . This suggests that 4-(Benzyloxy)butan-2-amine may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds .

Cellular Effects

It is plausible that, like other benzylic compounds, 4-(Benzyloxy)butan-2-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzylic compounds can undergo reactions via SN1 or SN2 pathways, depending on the degree of substitution at the benzylic position . This suggests that 4-(Benzyloxy)butan-2-amine may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 4-(Benzyloxy)butan-2-amine in animal models. Therefore, it is not possible to comment on any threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzylic compounds can undergo oxidation reactions . This suggests that 4-(Benzyloxy)butan-2-amine may be involved in similar metabolic pathways.

Transport and Distribution

It is known that amine compounds can be transported into secretory vesicles, which then discharge them into the extracellular space by exocytosis . This suggests that 4-(Benzyloxy)butan-2-amine may be transported and distributed in a similar manner.

Subcellular Localization

It is plausible that, like other amine compounds, 4-(Benzyloxy)butan-2-amine may be localized in specific compartments or organelles within the cell .

属性

IUPAC Name |

4-phenylmethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVXGQWWOPIONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2821766.png)

![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2821773.png)

![BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B2821774.png)